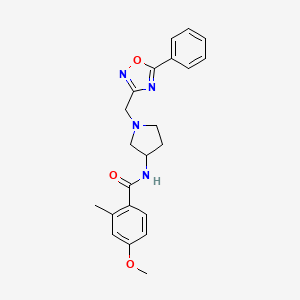
4-methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Precursors
Research has developed efficient synthetic pathways for related compounds, emphasizing the synthesis of complex molecules with potential biological activities. For instance, Bobeldijk et al. (1990) described a high-yield synthesis method for related benzamide derivatives, which could be relevant for synthesizing the compound due to structural similarities (Bobeldijk et al., 1990).
Chemical Structure and Properties
Research into compounds containing 1,2,4-oxadiazole rings, similar to the one , has shed light on their chemical properties and potential applications. Kharchenko et al. (2008) studied polycyclic systems containing 1,2,4-oxadiazole rings, providing insights into the chemical behavior and structural features of such compounds (Kharchenko et al., 2008).
Biological Activity Predictions
Compounds featuring 1,2,4-oxadiazole rings have been predicted to possess various biological activities. A study by Kharchenko et al. (2008) involved a PASS prediction (Prediction of Activity Spectra for Substances) to anticipate the biological activity of synthesized compounds, which could be relevant for understanding the potential applications of the compound (Kharchenko et al., 2008).
Potential Therapeutic Applications
The structural motifs present in the compound, such as the 1,2,4-oxadiazole ring, have been explored for their therapeutic potential. For example, Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing promising nematocidal activity, indicating potential applications in developing new therapeutic agents (Liu et al., 2022).
Anticancer Activity
Compounds with similar structural features have been evaluated for their anticancer potential. Salahuddin et al. (2014) synthesized and evaluated 1,3,4-oxadiazole derivatives for their anticancer activity, suggesting that similar compounds could also possess anticancer properties (Salahuddin et al., 2014).
properties
IUPAC Name |
4-methoxy-2-methyl-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-12-18(28-2)8-9-19(15)21(27)23-17-10-11-26(13-17)14-20-24-22(29-25-20)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLIJMXXSZGOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2882635.png)

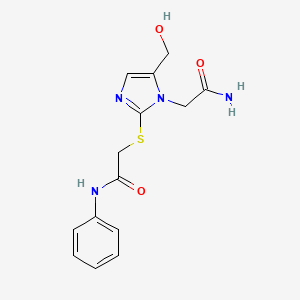

![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)
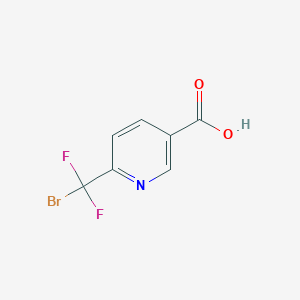
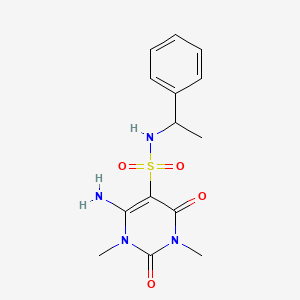
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)

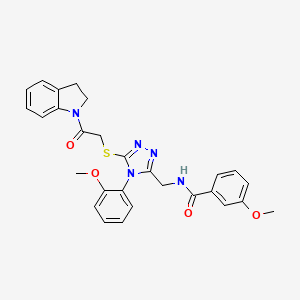
![(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B2882655.png)